(2R)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Description
(2R)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a chiral heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with an iodine atom at position 4 and an isopropyl group at the 2-position. Its stereochemistry (R-configuration) and substituents make it a valuable intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or other bioactive molecules . The iodine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the isopropyl group contributes to steric effects and lipophilicity, influencing target binding and pharmacokinetics.
Properties
IUPAC Name |
(2R)-4-iodo-2-propan-2-yl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2/c1-6(2)9-5-7-8(11)3-4-12-10(7)13-9/h3-4,6,9H,5H2,1-2H3,(H,12,13)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPOEVXPAJJNMT-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=C(C=CN=C2N1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC2=C(C=CN=C2N1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the iodination of a suitable pyrrolopyridine precursor. The reaction conditions often involve the use of iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a catalyst like palladium on carbon (Pd/C) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding pyrrolopyridine oxides.
Reduction: Formation of reduced pyrrolopyridine derivatives.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
Overview
(2R)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. This compound features a fused pyridine and pyrrolidine ring system, which contributes to its diverse biological activities and utility as a building block for various pharmacologically active molecules.
Medicinal Chemistry Applications
The compound is primarily recognized for its pharmacological properties , which include:
- Anticonvulsant Activity : Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit anticonvulsant effects, making them candidates for treating epilepsy and other seizure disorders .
- Anticancer Properties : Several studies have highlighted the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. They have been shown to inhibit tumor growth in various cancer models .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
- Analgesic Activity : Some derivatives have been investigated for their pain-relieving properties, providing potential alternatives to traditional analgesics .
Synthesis and Modification
The synthesis of this compound typically involves the iodination of suitable precursors under specific reaction conditions. Common methods include:
- Iodination Reaction : The reaction of 2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with iodine in the presence of a base like potassium carbonate in organic solvents such as acetonitrile .
- Cross-Coupling Techniques : Recent advancements have introduced new synthetic pathways that utilize cross-coupling reactions to modify the structure and enhance biological activity .
Case Study 1: Anticancer Activity
A study published in the Bulletin of Chemical Society of Ethiopia explored novel pyrrolo[2,3-b]pyridine derivatives synthesized from 2-amino-1,5-diphenyl-1H-pyrrole. These compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .
Case Study 2: Anticonvulsant Effects
Another research article investigated the anticonvulsant properties of pyrrolo[2,3-b]pyridine derivatives. The results showed that certain modifications significantly increased their efficacy in animal models of epilepsy .
Data Table: Biological Activities of Pyrrolo[2,3-b]pyridine Derivatives
Mechanism of Action
The mechanism of action of (2R)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
This compound (MW: 260.08 g/mol, Purity: >90%) shares the pyrrolo[2,3-b]pyridine core and iodine at position 4 but differs in the 2-position substituent (methyl vs. isopropyl).
| Property | (2R)-4-Iodo-2-isopropyl-... | (2R)-4-Iodo-2-methyl-... |
|---|---|---|
| Molecular Formula | C₁₁H₁₆IN₂ | C₈H₉IN₂ |
| Molecular Weight (g/mol) | 318.17 | 260.08 |
| Substituent (Position 2) | Isopropyl | Methyl |
| Purity | Not reported | >90% |
3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine Derivatives
Compounds like those in feature a pyrazolyl group at position 3, enabling hydrogen bonding and kinase inhibition. In contrast, the target compound lacks this moiety, suggesting divergent pharmacological applications (e.g., intermediate vs. direct therapeutic agent) .
Heterocyclic Compounds with Varied Cores
Thieno[2,3-b]pyridines and Thiazolo[3,2-a]pyridines
Thieno[2,3-b]pyridines () and thiazolo[3,2-a]pyridines () replace the pyrrolidine ring with sulfur-containing heterocycles. These analogs exhibit distinct electronic properties and binding affinities due to sulfur’s electronegativity, often used in materials science or as antimicrobial agents rather than kinase inhibitors .
Dihydropyrazolo[4,3-d]pyrrolo[2,3-b]pyridines
Patented dihydropyrazolo-pyrrolo-pyridines () incorporate fused pyrazole rings, enhancing rigidity and metabolic stability. The target compound’s simpler structure may offer synthetic versatility but lower selectivity in biological systems .
Pharmacological and Physicochemical Properties
Biological Activity
(2R)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a compound with potential biological activities that are of interest in medicinal chemistry. Its structure includes a pyrrolopyridine framework, which is known to exhibit various pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₀H₁₃IN₂
- Molecular Weight : 288.128 g/mol
- CAS Number : 2366997-07-9
- Structure : The compound features a pyrrolidine ring fused to a pyridine ring with an iodine atom and an isopropyl group as substituents.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include halogenation and cyclization processes. Detailed synthetic routes have been documented in various studies, highlighting the importance of optimizing conditions for yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, related pyrrolopyridine derivatives have shown effectiveness against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.12 to 5.87 µg/mL against tested organisms .
Table 1: Antimicrobial Activity of Pyrrolopyridine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | S. flexneri | 0.12 |
| Compound B | A. clavatus | 0.49 |
| Compound C | C. albicans | 0.12 |
Anticancer Activity
The anticancer potential of pyrrolopyridine derivatives has also been explored. Some studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives have been shown to selectively target renal and breast cancer cells with promising results .
Table 2: Anticancer Activity of Pyrrolopyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | A498 (Renal Cancer) | 5.0 |
| Compound E | MDA-MB-468 (Breast) | 7.5 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in disease processes. For example:
- Enzyme Inhibition : Some derivatives act as inhibitors of acetylcholinesterase, which is crucial in neurodegenerative diseases .
- Signal Pathway Modulation : The compound may influence pathways related to inflammation and cell survival.
Case Studies
A series of case studies have evaluated the pharmacological profiles of pyrrolopyridine derivatives:
- Study on Antimicrobial Efficacy : This study assessed the effectiveness of various derivatives against clinical isolates of resistant bacteria.
- Anticancer Screening : A comprehensive screening was performed on a library of pyrrolopyridine compounds against multiple cancer cell lines, revealing selectivity and potency.
Q & A
Q. What are the key synthetic routes for (2R)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine?
- Methodological Answer : The synthesis typically involves:
Core Structure Formation : Cyclization of pyrrolidine and pyridine precursors via Buchwald-Hartwig coupling or Pd-catalyzed cross-coupling to construct the bicyclic framework.
Stereochemical Control : Chiral resolution or asymmetric synthesis (e.g., using chiral auxiliaries) to establish the (2R)-configuration.
Iodination : Electrophilic substitution or halogen exchange at the 4-position using iodine sources like NIS (N-iodosuccinimide).
Protection/Deprotection : Use of protecting groups (e.g., N-Boc) to prevent undesired side reactions during functionalization .
Example Protocol :
- Step 1 : Pd(PPh₃)₄-mediated coupling of 2-isopropylpyrrolidine with iodopyridine derivatives.
- Step 2 : Stereoselective reduction of intermediates using chiral catalysts like (R)-BINAP .
Q. How is the stereochemistry at the 2-position confirmed in this compound?
- Methodological Answer :
- X-ray Crystallography : Provides definitive proof of the (2R)-configuration by resolving the spatial arrangement of the isopropyl group.
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose-based columns) to verify enantiopurity.
- NMR Analysis : NOESY or ROESY experiments detect spatial proximity between the isopropyl group and adjacent protons, confirming the stereochemistry .
Q. What spectroscopic methods are used for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing pyrrolidine vs. pyridine protons).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₈H₁₀IN₂ for the deprotected compound).
- IR Spectroscopy : Identifies functional groups (e.g., NH stretches in the pyrrolidine ring).
- UV-Vis : Monitors conjugation in the bicyclic system .
Advanced Research Questions
Q. How does the isopropyl substituent influence reactivity compared to methyl analogs?
- Methodological Answer :
- Steric Effects : The bulkier isopropyl group hinders nucleophilic attack at the 2-position, slowing reactions like alkylation or acylation.
- Electronic Effects : Electron-donating isopropyl stabilizes adjacent charges, altering regioselectivity in electrophilic substitutions.
- Biological Impact : Enhanced lipophilicity improves membrane permeability compared to methyl analogs, as shown in comparative LogP studies .
Q. What strategies optimize yield in multi-step syntheses?
- Methodological Answer :
- Stepwise Purification : Intermediate purification via flash chromatography or recrystallization minimizes cumulative impurities.
- Catalyst Screening : Testing Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) improves coupling efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance iodination kinetics, while THF improves stereoselectivity in chiral steps .
Q. How can stability under varying storage conditions be analyzed?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), light, and humidity, monitoring decomposition via HPLC.
- Kinetic Modeling : Fit degradation data to zero/first-order models to predict shelf life.
- Protection Strategies : Use inert atmospheres (N₂) and desiccants to mitigate hydrolysis or oxidation .
Q. What computational methods predict biological targets for this compound?
- Methodological Answer :
- Molecular Docking : Simulate binding to kinase domains (e.g., CDK4/6, VEGFR) using software like AutoDock Vina.
- QSAR Models : Correlate substituent electronegativity (e.g., iodine’s polarizability) with inhibitory activity.
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with the pyrrolidine NH) .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Compare protocols for cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (IC₅₀ vs. Ki).
- Metabolite Profiling : Use LC-MS to detect in situ degradation products that may skew results.
- Structural Confirmation : Re-analyze batch purity via NMR to rule out impurities as confounding factors .
Structural Modifications and Biological Impact (Table)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
